AChE Inhibition: 1,10-Bis(pyridinium)decane (C10) vs. 1,12-Bis(pyridinium)dodecane (C12)
1,10-Bis(pyridinium)decane exhibits an IC50 of 25.8 nM against acetylcholinesterase [1]. In contrast, the C12 homolog (1,12-Bis(pyridinium)dodecane) shows enhanced potency with an IC50 of 16 nM under comparable assay conditions [2]. This 1.6-fold difference in potency highlights that the C10 spacer provides a distinct activity profile, making it a useful comparator for understanding the relationship between linker hydrophobicity/length and enzymatic binding.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition (IC50) |
|---|---|
| Target Compound Data | 25.8 nM |
| Comparator Or Baseline | 1,12-Bis(pyridinium)dodecane: 16 nM |
| Quantified Difference | 1,10-Bis(pyridinium)decane is 1.6-fold less potent than the C12 analog |
| Conditions | In vitro enzyme inhibition assay (Marbled electric ray AChE), pH 4.0, 2°C [1] |
Why This Matters
This data defines the C10 variant as a specific tool compound for SAR studies, distinct from the more potent C12 homolog, allowing researchers to probe the contribution of two methylene units to target engagement.
- [1] BindingDB. BDBM50119779: 1,10-Bis(pyridinium)decane. Affinity Data: IC50 25.8 nM (Acetylcholinesterase, Marbled electric ray). View Source
- [2] BindingDB. BDBM50119793: 1,12-Bis(pyridinium)dodecane. Affinity Data: IC50 16 nM (Acetylcholinesterase). View Source
